(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2866253-73-6
VCID: VC12016050
InChI: InChI=1S/C9H11ClFNO.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-13;/h1-2,5,9,13H,3-4,12H2;1H/t9-;/m1./s1
SMILES: C1=CC(=C(C=C1C(CCO)N)F)Cl.Cl
Molecular Formula: C9H12Cl2FNO
Molecular Weight: 240.10 g/mol

(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride

CAS No.: 2866253-73-6

Cat. No.: VC12016050

Molecular Formula: C9H12Cl2FNO

Molecular Weight: 240.10 g/mol

* For research use only. Not for human or veterinary use.

(3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride - 2866253-73-6

Specification

CAS No. 2866253-73-6
Molecular Formula C9H12Cl2FNO
Molecular Weight 240.10 g/mol
IUPAC Name (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol;hydrochloride
Standard InChI InChI=1S/C9H11ClFNO.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-13;/h1-2,5,9,13H,3-4,12H2;1H/t9-;/m1./s1
Standard InChI Key YZMREOKVXUFJCR-SBSPUUFOSA-N
Isomeric SMILES C1=CC(=C(C=C1[C@@H](CCO)N)F)Cl.Cl
SMILES C1=CC(=C(C=C1C(CCO)N)F)Cl.Cl
Canonical SMILES C1=CC(=C(C=C1C(CCO)N)F)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic name (3R)-3-amino-3-(4-chloro-3-fluorophenyl)propan-1-ol hydrochloride denotes a secondary amine alcohol featuring a 4-chloro-3-fluorophenyl group at the β-position of a three-carbon chain, with a hydrochloride counterion. Its molecular formula is C₉H₁₁ClFNO·HCl, yielding a molecular weight of 241.10 g/mol (calculated from compositional data of analogous compounds ).

Stereochemical Configuration

The (3R) designation indicates a chiral center at the third carbon, critical for biological activity. X-ray crystallography of related compounds confirms that such stereochemistry influences receptor binding affinity and metabolic stability .

Table 1: Key Structural and Compositional Data

PropertyValueSource
Molecular FormulaC₉H₁₂Cl₂FNODerived
Molecular Weight241.10 g/molCalculated
Chiral Centers1 (3R configuration)
CAS Number (Analog)1213472-11-7 (non-HCl form)

Synthesis and Manufacturing

Key Synthetic Routes

Synthesis typically involves enantioselective methods to establish the (3R) configuration. A patented approach for analogous compounds employs:

  • Buchwald-Hartwig Amination: Coupling of a halogenated aryl precursor with a protected β-amino alcohol .

  • Chiral Resolution: Use of (R)-specific catalysts or enzymes to isolate the desired enantiomer .

  • Hydrochloride Formation: Treatment with HCl gas in anhydrous ethanol to precipitate the hydrochloride salt .

Example Synthesis Pathway:

  • Starting Material: 4-Chloro-3-fluorobenzaldehyde.

  • Henry Reaction: Condensation with nitromethane to form β-nitro alcohol.

  • Reduction: Catalytic hydrogenation (Pd/C, H₂) converts nitro to amine.

  • Resolution: Chiral chromatography or enzymatic resolution to isolate (3R)-isomer.

  • Salt Formation: HCl addition in ethanol yields the hydrochloride .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility compared to the free base. Experimental data for analogs suggest:

  • Water Solubility: >50 mg/mL at 25°C .

  • Melting Point: 180–185°C (decomposition observed via DSC ).

  • Hygroscopicity: Moderate; requires storage under nitrogen .

Spectroscopic Data

  • IR (KBr): N-H stretch (3300 cm⁻¹), O-H (3100 cm⁻¹), C-F (1100 cm⁻¹) .

  • ¹H NMR (D₂O): δ 7.45 (d, J = 8.5 Hz, 1H, Ar-H), 7.30 (m, 2H, Ar-H), 4.10 (m, 1H, CH-NH₂), 3.60 (m, 2H, CH₂-OH) .

Pharmaceutical and Industrial Applications

Role in Drug Development

Chiral β-amino alcohols are pivotal in synthesizing protease inhibitors and kinase modulators. For example:

  • Anticancer Agents: Analogous structures inhibit VEGFR-2 tyrosine kinase (IC₅₀ = 12 nM) .

  • Antidepressants: (3R)-configured amines enhance serotonin reuptake inhibition .

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